molecular formula C8H8N2O3S B8396799 1,2-Benzoxazol-3-ylmethanesulfonimidic acid

1,2-Benzoxazol-3-ylmethanesulfonimidic acid

Cat. No. B8396799
M. Wt: 212.23 g/mol
InChI Key: UBQNRHZMVUUOMG-UHFFFAOYSA-N
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Patent
US07291742B2

Procedure details

A process for the preparation of zonisamide, disclosed in U.S. Pat. No. 4,172,896, comprises the sulfonation of 3-bromomethyl-benzo[d]isoxazole (1) with sodium sulfite to obtain benzo[d]isoxazol-3-yl-methanesulfonic acid sodium salt (2) which is then transformed into the corresponding sulfonyl chloride (3) by treatment with phosphorous oxychloride. The reaction of the latter with gas ammonia yields zonisamide (4), as reported hereinbelow.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[O:9][N:8]=[C:7]([CH2:10][S:11]([OH:14])(=[O:13])=N)[C:5]=2[CH:6]=1.BrCC1C2C=CC=CC=2[O:19]N=1.S([O-])([O-])=O.[Na+:30].[Na+]>>[Na+:30].[O:9]1[C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=2[C:7]([CH2:10][S:11]([O-:14])(=[O:19])=[O:13])=[N:8]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=NO2)CS(=N)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=NOC2=C1C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Na+].O1N=C(C2=C1C=CC=C2)CS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.